molecular formula C10H18N2O3 B1274799 Butyl 2-(3-oxopiperazin-2-yl)acetate CAS No. 90973-88-9

Butyl 2-(3-oxopiperazin-2-yl)acetate

Cat. No. B1274799
CAS RN: 90973-88-9
M. Wt: 214.26 g/mol
InChI Key: PMBWQDCICUWYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-(3-oxopiperazin-2-yl)acetate, commonly referred to as BOP-Ac, is an organic compound that has been widely studied in the scientific research community due to its potential applications in the field of drug development. BOP-Ac is a derivative of piperazine-2-carboxylic acid and is composed of a butyl group and an acetyl group bound to a piperazine ring. It is an important intermediate used in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and antiviral agents.

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Systems :

    • Butyl 2-(3-oxopiperazin-2-yl)acetate is involved in the synthesis of novel annelated 2-oxopiperazines, showing potential in forming complex heterocyclic systems. This is evident in its reaction with N-arylmaleimides to form methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido[1, 2-a] pyrazine-9-carboxylates (Medvedevat et al., 2015).
  • Formation of Diverse Derivatives :

    • Research demonstrates the cyclization of this compound with cyanamides, leading to derivatives like 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione (Shikhaliev et al., 2008).
  • Applications in Medicinal Chemistry :

    • It has been used in the synthesis of 2-oxopiperazine derivatives, which show efficacy in inhibiting platelet aggregation and have potential in treating thrombotic diseases (Kitamura et al., 2001).
    • Also, it's been part of the synthesis of compounds like 3-oxo-2-piperazinyl acetamides, serving as potent bradykinin B1 receptor antagonists, which could be significant in the treatment of pain and inflammation (Chen et al., 2011).
  • Efficient Synthesis Techniques :

    • Studies have focused on efficient synthesis methods for 2-oxopiperazine derivatives, which can be crucial in streamlining drug development processes. For example, a study on the solution and solid-phase synthesis of Δ5-2-oxopiperazines via N-acyliminium ions cyclization demonstrates such advancements (Cheng et al., 2002).
  • Structural and Chemical Properties :

    • Research also delves into the structural and chemical properties of related compounds, such as the crystal structure analysis of related piperazin-2-ones, which is crucial for understanding its behavior in various reactions (Kolter et al., 1996).

properties

IUPAC Name

butyl 2-(3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-2-3-6-15-9(13)7-8-10(14)12-5-4-11-8/h8,11H,2-7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBWQDCICUWYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391297
Record name Butyl 2-(3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 2-(3-oxopiperazin-2-yl)acetate

CAS RN

90973-88-9
Record name Butyl 2-(3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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